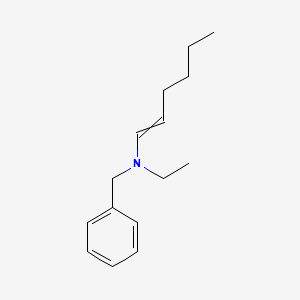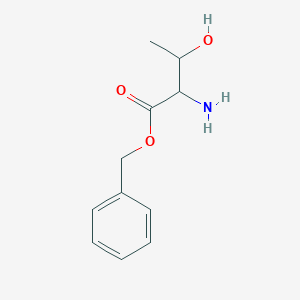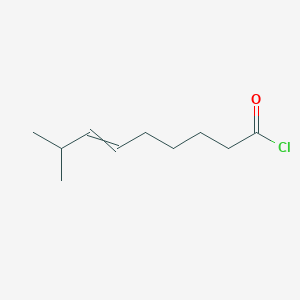
(6E)-8-Methylnon-6-enoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E)-8-Methylnon-6-enoyl chloride is an organic compound characterized by the presence of a non-6-enoyl chloride group with a methyl substitution at the eighth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-8-Methylnon-6-enoyl chloride typically involves the chlorination of (6E)-8-Methylnon-6-enoic acid. The reaction is carried out using thionyl chloride or oxalyl chloride as chlorinating agents. The reaction conditions generally include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Catalyst: Dimethylformamide (optional)
The reaction proceeds as follows:
(6E)-8-Methylnon-6-enoic acid+Thionyl chloride→(6E)-8-Methylnon-6-enoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to ensure efficient chlorination and high yield. The use of automated systems allows for precise control of reaction parameters, minimizing by-products and optimizing the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(6E)-8-Methylnon-6-enoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form (6E)-8-Methylnon-6-enoic acid and hydrogen chloride.
Reduction: Can be reduced to (6E)-8-Methylnon-6-enol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Pyridine or triethylamine as a base, solvent such as dichloromethane, temperature ranging from 0°C to room temperature.
Hydrolysis: Aqueous medium, ambient temperature.
Reduction: Anhydrous ether as solvent, low temperature (0°C to -78°C).
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
(6E)-8-Methylnon-6-enoic acid: Formed from hydrolysis.
(6E)-8-Methylnon-6-enol: Formed from reduction.
Aplicaciones Científicas De Investigación
(6E)-8-Methylnon-6-enoyl chloride has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biochemistry: Employed in the modification of biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of (6E)-8-Methylnon-6-enoyl chloride primarily involves its reactivity with nucleophiles. The carbonyl carbon in the acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the chloride ion and form the final product.
Comparación Con Compuestos Similares
Similar Compounds
(6E)-Non-6-enoyl chloride: Lacks the methyl substitution at the eighth carbon.
(6E)-8-Methylnon-6-enoic acid: The carboxylic acid counterpart.
(6E)-8-Methylnon-6-enol: The alcohol counterpart.
Uniqueness
(6E)-8-Methylnon-6-enoyl chloride is unique due to its specific structural features, such as the methyl substitution at the eighth carbon and the presence of the acyl chloride group. These characteristics confer distinct reactivity and make it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H17ClO |
|---|---|
Peso molecular |
188.69 g/mol |
Nombre IUPAC |
8-methylnon-6-enoyl chloride |
InChI |
InChI=1S/C10H17ClO/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3 |
Clave InChI |
JDZRIGWDAPNYLT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=CCCCCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


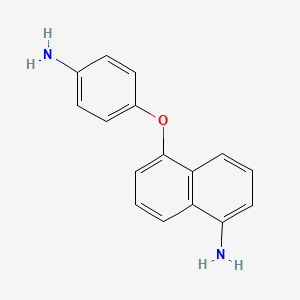
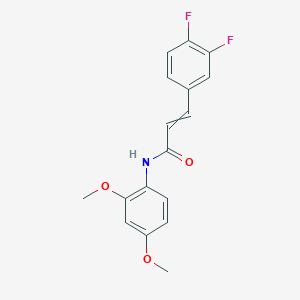
![Methyl 2-[[6-[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]acridin-3-yl]-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B15157733.png)
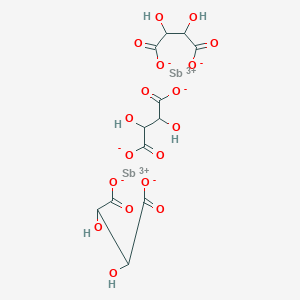

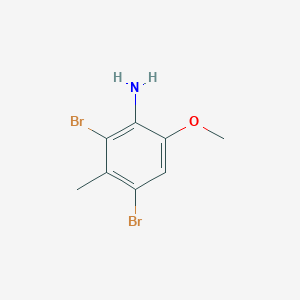
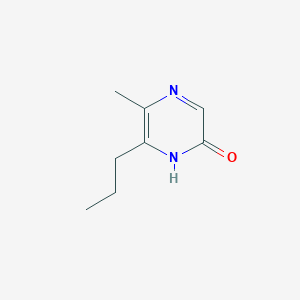
![3-ethyl-1-{4-[4-(3-methylmorpholin-4-yl)-7-(oxetan-3-yl)-5H,6H,8H-pyrido[3,4-d]pyrimidin-2-yl]phenyl}urea](/img/structure/B15157749.png)
![9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene](/img/structure/B15157754.png)
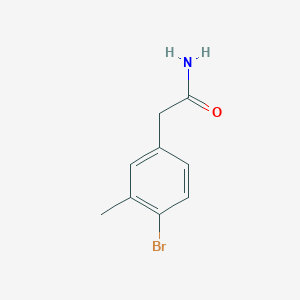
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B15157775.png)
![tert-butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate](/img/structure/B15157785.png)
